三溴钆

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadolinium Bromide (GdBr3) is a highly water-soluble crystalline Gadolinium source compatible with Bromides and lower (acidic) pH . It is a crystalline compound of gadolinium atoms and three bromine atoms . This salt is hygroscopic .

Synthesis Analysis

Gadolinium(III) bromide can be synthesized from gadolinium oxide (Gd2O3) by sintering brominating with ammonium bromide (NH4Br) . The influence of three main synthesis parameters (contact time, stoichiometry, and temperature) on the reaction yield was studied and optimized . The optimum conditions for the synthesis of GdBr3 are the following: contact time t = 90 min, stoichiometry in moles (Gd2O3:NH4Br = 1:18) and temperature T = 350 °C .Molecular Structure Analysis

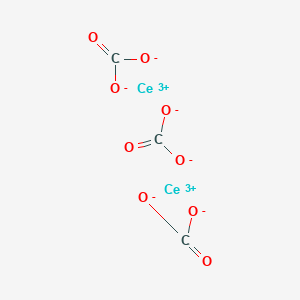

GdBr3 is Aluminum trichloride structured and crystallizes in the monoclinic C2/m space group . The structure is two-dimensional and consists of one GdBr3 sheet oriented in the (0, 0, 1) direction . Gd3+ is bonded to six Br1- atoms to form edge-sharing GdBr6 octahedra .Chemical Reactions Analysis

The hydrate of Gadolinium(III) bromide is prepared by dissolving gadolinium (III) oxide or gadolinium carbonate in hydrobromic acid, but cannot be dehydrated without partial hydrolysis . The anhydrous salt is prepared by the reaction of the elements .Physical And Chemical Properties Analysis

Gadolinium bromide has a molecular weight of 634.12 . It is a white orthorhombic crystal, deliquescent . It has a relative density of 2.84 (16/4 ℃), melting point 765 ℃ (anhydrous salt), and boiling point 1038 ℃ (anhydrous salt) .科学研究应用

磁共振成像 (MRI) 对比剂

钆基对比剂 (GBCAs) 通过促进使用对比增强 MRI,使在大量疾病中进行对比增强 MRI 的诊断成为可能,而这些疾病原本无法被检测到 . 全球已使用超过 5 亿剂 .

钆滞留研究

科学研究已记录了钆在组织中的滞留,这种滞留持续存在于暴露后的很长时间 . 这导致了被称为肾源性全身性纤维化的 GBCA 相关疾病的发现,这种疾病存在于肾功能受损的患者中 .

药代动力学和毒性研究

了解人体和动物的药代动力学对于理解钆和 GBCAs 的分布和排泄,以及最终它们的潜在滞留至关重要 . 这在人体中已得到充分研究,在动物中更是如此,最近人们特别关注与多次 GBCA 给药相关的潜在毒性 .

多模态对比剂的开发

作用机制

安全和危害

Gadolinium bromide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium bromide (GdBr3) can be achieved through the reaction between Gadolinium oxide (Gd2O3) and Hydrogen bromide (HBr) gas.", "Starting Materials": ["Gadolinium oxide (Gd2O3)", "Hydrogen bromide (HBr) gas"], "Reaction": ["1. Gadolinium oxide (Gd2O3) is added to a reaction vessel.", "2. Hydrogen bromide (HBr) gas is introduced into the reaction vessel.", "3. The reaction vessel is heated to a temperature of 350-400°C.", "4. The reaction proceeds to form Gadolinium bromide (GdBr3) and water vapor (H2O).", "5. The resulting mixture is allowed to cool.", "6. The solid Gadolinium bromide (GdBr3) is collected through filtration or sublimation." ] } | |

CAS 编号 |

13818-75-2 |

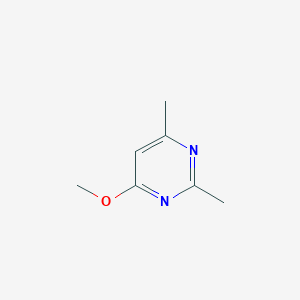

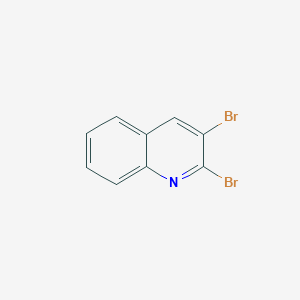

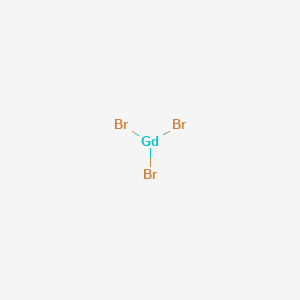

分子式 |

Br3Gd |

分子量 |

397.0 g/mol |

IUPAC 名称 |

gadolinium(3+);tribromide |

InChI |

InChI=1S/3BrH.Gd/h3*1H;/q;;;+3/p-3 |

InChI 键 |

KGOKDPWKDBWITQ-UHFFFAOYSA-K |

SMILES |

Br[Gd](Br)Br |

规范 SMILES |

[Br-].[Br-].[Br-].[Gd+3] |

其他 CAS 编号 |

13818-75-2 |

Pictograms |

Irritant |

产品来源 |

United States |

Q & A

Q1: What is the magnetic behavior of Gadolinium Tribromide at low temperatures?

A1: Gadolinium Tribromide (GdBr3) exhibits canted antiferromagnetism below 2 K. [] This means that the Gadolinium (Gd) ions align their magnetic moments in an antiparallel fashion, but with a slight canting or tilting, resulting in a small net magnetic moment perpendicular to the c-axis of its pseudohexagonal structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。